molecular formula C17H14Cl4N2O B12782976 Piperazine, 1-(2,4-dichlorobenzoyl)-4-(3,4-dichlorophenyl)- CAS No. 197166-37-3

Piperazine, 1-(2,4-dichlorobenzoyl)-4-(3,4-dichlorophenyl)-

Cat. No.: B12782976
CAS No.: 197166-37-3
M. Wt: 404.1 g/mol
InChI Key: RUCIQRAZHIRAHO-UHFFFAOYSA-N
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Description

Piperazine, 1-(2,4-dichlorobenzoyl)-4-(3,4-dichlorophenyl)- is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted benzoyl chlorides. For this specific compound, the reaction would involve 2,4-dichlorobenzoyl chloride and 3,4-dichlorophenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The process includes steps like purification through recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of nitro groups to amines using reducing agents like palladium on carbon.

    Substitution: Halogenation or alkylation reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Piperazine derivatives have a broad range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

    Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-parasitic properties.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some piperazine compounds act as serotonin receptor agonists, modulating neurotransmitter activity in the brain. The exact pathways and targets can vary widely depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(2,4-dichlorobenzoyl)-4-phenyl-
  • Piperazine, 1-(2,4-dichlorobenzoyl)-4-(4-chlorophenyl)-
  • Piperazine, 1-(2,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-

Uniqueness

The uniqueness of Piperazine, 1-(2,4-dichlorobenzoyl)-4-(3,4-dichlorophenyl)- lies in its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms can enhance its lipophilicity and potentially its ability to cross biological membranes.

Properties

CAS No.

197166-37-3

Molecular Formula

C17H14Cl4N2O

Molecular Weight

404.1 g/mol

IUPAC Name

(2,4-dichlorophenyl)-[4-(3,4-dichlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H14Cl4N2O/c18-11-1-3-13(15(20)9-11)17(24)23-7-5-22(6-8-23)12-2-4-14(19)16(21)10-12/h1-4,9-10H,5-8H2

InChI Key

RUCIQRAZHIRAHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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